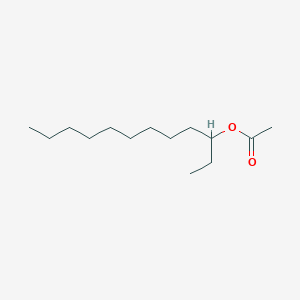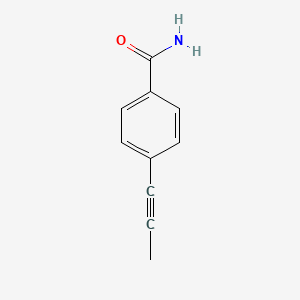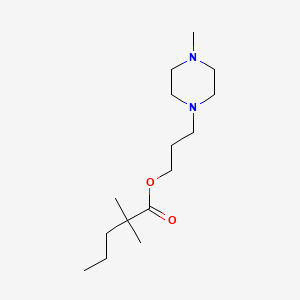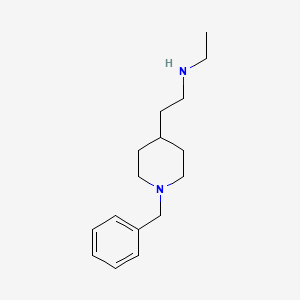
2-(1-benzylpiperidin-4-yl)-N-ethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpiperidin-4-yl)-N-ethylethanamine typically involves the reaction of 1-benzylpiperidin-4-yl)ethan-1-one with appropriate reagents . One common method involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one in ethanol, followed by crystallization from acetone . Another method involves the use of polymer-supported 3-benzoyl-1-(1-benzylpiperidin-4-yl)-2-thiopseudourea-Pd(II) matrix for Sonogashira cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine has several scientific research applications:
作用机制
The mechanism of action of 2-(1-benzylpiperidin-4-yl)-N-ethylethanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase enzymes, which play a role in neurotransmission . This inhibition can enhance acetylcholine signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, it may interact with other molecular pathways involved in pain modulation and neuroprotection .
相似化合物的比较
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)acetohydrazide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
Uniqueness
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine is unique due to its specific structure, which allows it to interact with multiple molecular targets. This dual activity makes it a promising candidate for the development of multi-target drugs, particularly in the treatment of neurological disorders and pain management .
属性
分子式 |
C16H26N2 |
|---|---|
分子量 |
246.39 g/mol |
IUPAC 名称 |
2-(1-benzylpiperidin-4-yl)-N-ethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-2-17-11-8-15-9-12-18(13-10-15)14-16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 |
InChI 键 |
QUHPMBYWLIYMHE-UHFFFAOYSA-N |
规范 SMILES |
CCNCCC1CCN(CC1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


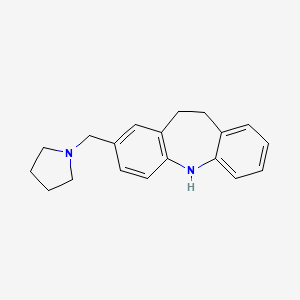

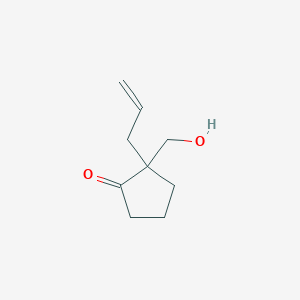
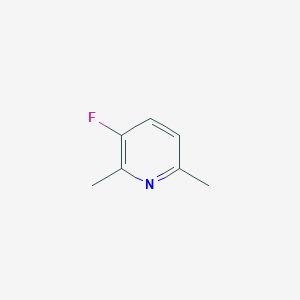

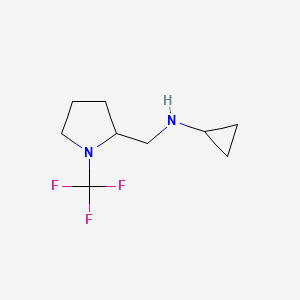
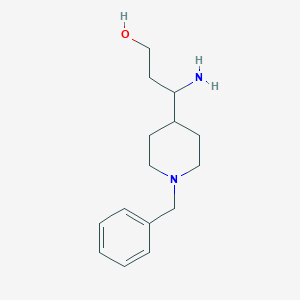
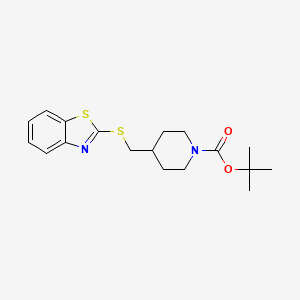
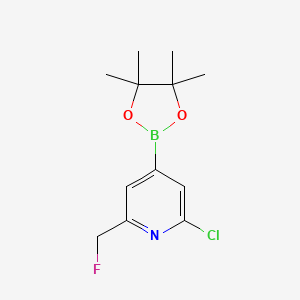
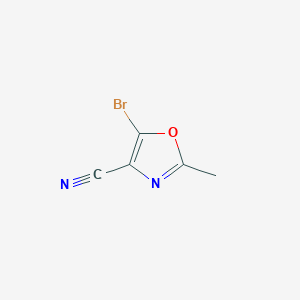
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
